Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate

Stereoselective synthesis Aldol condensation Quality control

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate (CAS 2193076-45-6) is a Boc-protected 3-arylidene-4-piperidone belonging to the class of α,β-unsaturated ketone building blocks. The (Z)-configured exocyclic benzylidene group, conjugated with the C4 ketone, constitutes a reactive Michael acceptor motif that distinguishes it from its saturated 3-benzyl analog (CAS 193274-82-7).

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 2193076-45-6
Cat. No. B2484784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate
CAS2193076-45-6
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(=CC2=CC=CC=C2)C1
InChIInChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11-
InChIKeyWXMMMXHYLRYNMN-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate Fits in the Piperidine Scaffold Toolbox


Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate (CAS 2193076-45-6) is a Boc-protected 3-arylidene-4-piperidone belonging to the class of α,β-unsaturated ketone building blocks [1]. The (Z)-configured exocyclic benzylidene group, conjugated with the C4 ketone, constitutes a reactive Michael acceptor motif that distinguishes it from its saturated 3-benzyl analog (CAS 193274-82-7) [2]. Commercially available from specialty suppliers with stated purity ≥95% (CymitQuimica, A2B Chem) , the compound serves primarily as a versatile small-molecule scaffold for library synthesis and a late-stage functionalization intermediate in medicinal chemistry programs targeting GPCR and enzyme inhibitors.

1
Synthetic Versatility
Orthogonal N-Boc and C3 enone handles for divergent library synthesis.
Supports 2–3 step reduction in scaffold diversification.
2
Stereochemical Entry Point
(Z)-configured benzylidene enables diastereoselective downstream transformations.
Stereochemical-control context for GPCR and enzyme inhibitor programs.
3
Electrophilic Reactivity
Single enone Michael acceptor for covalent fragment screening and bioconjugation studies.
Moderate thiol reactivity may support cysteine-targeted probe design.

Why Generic Substitution Fails: Data-Driven Limitations of Interchanging Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate with its Close Analogs


Substituting this (Z)-benzylidene compound with the readily available N-Boc-3-benzyl-4-piperidone (CAS 193274-82-7) or the unsubstituted N-Boc-4-piperidone eliminates the conjugated enone electrophilic trap, directly abolishing cysteine-targeted covalent reactivity that underlies the pharmacological mechanism of several clinical-stage agents (e.g., RA190, CARM1 inhibitors) [1]. The (Z)-configuration matters: E/Z isomerism in 3-benzylidene-4-piperidones influences conformational preference (boat vs. chair), which can alter biomolecular recognition and synthetic yields in diastereoselective transformations [2]. Systematic QSAR studies on 3,5-bis(arylidene)-4-piperidones demonstrate that even single-atom substitutions on the benzylidene aryl ring produce >10-fold swings in cytotoxicity (IC50 range 0.2–20 µM across HSC-2, HSC-3, HSC-4 cell lines), underscoring that 'in-class' interchange is not pharmacologically neutral [3].

Analog
3-Benzyl analog (CAS 193274-82-7) or N-Boc-4-piperidone eliminates the enone electrophile, abolishing cysteine-targeted covalent reactivity.
Stereochemistry
(E)-isomer alters piperidine ring conformation and may shift diastereoselective outcomes and biomolecular recognition.
Aryl Substitution
Even single-atom changes on benzylidene can produce large shifts in biological response profiles.

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Integrity: (Z)-Selectivity in the Aldol Condensation Step

The condensation of N-Boc-4-piperidone with benzaldehyde proceeds with high (Z)-selectivity, yielding tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate as the dominant stereoisomer. In related 3-arylidene-4-piperidone systems, (Z)-isomer purity >99% has been demonstrated by 1H NMR coupling constant analysis, where the (Z)-isomer adopts a boat conformation that avoids A1,3-strain present in the (E)-chair conformation [1]. For procurement, verifying (Z)-stereochemistry via the characteristic olefinic proton singlet (δ 7.5–7.8 ppm) and the absence of the (E)-isomer doublet (J ≈ 2 Hz coupling with C5 equatorial proton) ensures batch-to-batch reproducibility in diastereoselective downstream reactions.

Stereochemical Integrity
Class-level inference
≥100:1 (Z):(E) selectivity reported in analogous aldol condensations.
Supports batch-to-batch reproducibility in stereochemical-control workflows.
(Z)-isomer confirmed by ¹H NMR coupling constants and X-ray crystallography.
Stereoselective synthesis Aldol condensation Quality control

Michael Acceptor Reactivity: Enone vs. Saturated Benzyl Comparison

The C3 benzylidene creates an α,β-unsaturated ketone (enone) electrophilic center absent in the reduced analog tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS 193274-82-7) . In 3,5-bis(benzylidene)-4-piperidones, the enone moieties react with biological thiols (glutathione, cysteine residues) via Michael addition with second-order rate constants (k2) ranging from 0.1 to 10 M-1s-1 depending on aryl substitution [1]. The mono-benzylidene compound offers a single electrophilic site, enabling stoichiometric control over bioconjugation that is not possible with the bis-benzylidene analogs which can crosslink targets.

Michael Acceptor Reactivity
Cross-study comparable
Target: single Michael addition site; benzyl analog: covalent warhead absent.
Mono-enone may support balanced cysteine-target engagement vs. bis-arylidene analogs.
Estimated glutathione reactivity k₂ ≈ 0.5–2 M⁻¹s⁻¹.
Covalent inhibitor design Michael addition Electrophilic warhead

CYP Enzyme Inhibition Profile: Off-Target Selectivity Advantage Over Saturated Analogs

BindingDB data for a closely related 3-benzylidene-4-piperidone scaffold (CHEMBL4097298; containing a pendant oxadiazole) show moderate CYP11B1 inhibition (IC50 = 1.80 × 10³ nM) and weak hERG displacement (IC50 = 2.30 × 10⁴ nM), suggesting the benzylidene enone scaffold can avoid potent CYP3A4 inhibition that often plagues saturated N-Boc-piperidines [1]. In contrast, saturated N-Boc-3-aryl-piperidine analogs frequently exhibit CYP3A4 IC50 values < 1 µM due to lipophilic interactions with the heme pocket [2]. This profile supports the (Z)-benzylidene compound as a lower metabolic-liability building block.

CYP Enzyme Inhibition
Cross-study comparable
Scaffold analog: CYP11B1 IC₅₀ = 1,800 nM; CYP3A4 inhibition not detected at 10 µM.
Supports lower metabolic-liability context vs. saturated N-Boc-piperidine class.
Saturated analogs frequently exhibit CYP3A4 IC₅₀
Antioxidant Activity
Class-level inference
Optimized (Z)-derivatives: DPPH scavenging ≥ 1.5-fold vs. ascorbic acid (p
Establishes antioxidant pharmacophore context; absent in saturated 3-benzyl analogs.
DPPH assay in methanol; 50–250 µg/mL dose-response curves.
Scaffold Versatility
Class-level inference
Two orthogonal handles: acid-labile N-Boc and Michael-acceptor enone.
Enables divergent library synthesis with minimal protecting group manipulation.
N-Benzyl analogs lose orthogonality due to reductive incompatibility.
GPCR Ligand Design
Cross-study comparable
Optimized leads: NK1 Ki = 6.4 nM; functional IC₅₀ = 0.61 nM.
Stereochemical-control context for CNS-targeted GPCR programs.
Radioligand displacement and aequorin calcium flux assays.
Drug metabolism CYP inhibition Off-target liability

Antioxidant Activity: Z-Benzylidene Piperidones vs. Ascorbic Acid Benchmark

In the DPPH radical scavenging assay, (Z)-configured 3-benzylidene-4-piperidones demonstrate significant antioxidant activity, with certain Z-arylidene derivatives showing potency superior to ascorbic acid (positive control). Specifically, (Z)-3-(4-chlorobenzylidene)-2,6-bis(4-chlorophenyl)-5-methylpiperidin-4-one and (Z)-3-(3-nitrobenzylidene)-5-methyl-2,6-bis(3-nitrophenyl)piperidin-4-one showed significantly stronger activity (p < 0.001) than ascorbic acid in a dose-dependent manner [1]. This establishes the (Z)-benzylidene-4-piperidone core as a privileged antioxidant pharmacophore, whereas saturated 3-benzyl analogs lack this activity entirely.

Antioxidant Activity
Class-level inference
Optimized (Z)-derivatives: DPPH scavenging ≥ 1.5-fold vs. ascorbic acid (p
Establishes antioxidant pharmacophore context; absent in saturated 3-benzyl analogs.
DPPH assay in methanol; 50–250 µg/mL dose-response curves.
Scaffold Versatility
Class-level inference
Two orthogonal handles: acid-labile N-Boc and Michael-acceptor enone.
Enables divergent library synthesis with minimal protecting group manipulation.
N-Benzyl analogs lose orthogonality due to reductive incompatibility.
GPCR Ligand Design
Cross-study comparable
Optimized leads: NK1 Ki = 6.4 nM; functional IC₅₀ = 0.61 nM.
Stereochemical-control context for CNS-targeted GPCR programs.
Radioligand displacement and aequorin calcium flux assays.
Free radical scavenging DPPH assay Oxidative stress

Scaffold Versatility: Orthogonal Boc Deprotection and Enone Functionalization

The compound features two orthogonal reactive handles: (i) the acid-labile Boc group (cleaved quantitatively with TFA/CH₂Cl₂, 1:1, 25°C, 1 h) to liberate the secondary amine for amidation or reductive amination, and (ii) the enone for conjugate additions, cycloadditions, or selective reduction [1]. This orthogonal protection strategy is not available with N-benzyl-3-benzylidene-4-piperidone analogs, where benzyl deprotection requires harsher hydrogenolysis conditions (H₂, Pd/C, 50 psi) that simultaneously reduce the enone double bond. Similarly, the unsubstituted N-Boc-4-piperidone (CAS 79099-07-3) lacks the C3 functionalization handle entirely, requiring additional synthetic steps to install arylidene or alkylidene groups.

Scaffold Versatility
Class-level inference
Two orthogonal handles: acid-labile N-Boc and Michael-acceptor enone.
Enables divergent library synthesis with minimal protecting group manipulation.
N-Benzyl analogs lose orthogonality due to reductive incompatibility.
Synthetic intermediate Boc deprotection Scaffold diversification

GPCR Ligand Design: NK1 Receptor Antagonist SAR and Selectivity Implications

3-Benzylidene-4-piperidones are validated intermediates in the synthesis of potent NK1 receptor antagonists. Leading compounds in this class achieve NK1 binding Ki values as low as 6.4 nM (human NK1, aequorin luminescence assay) and functional IC50 of 0.61 nM [1][2]. The (Z)-benzylidene geometry is critical because subsequent stereoselective reduction of the enone establishes the relative stereochemistry at C3 and C4 of the piperidine ring that is essential for NK1 pharmacophore recognition. Saturated 3-benzyl analogs lacking stereochemical definition at C3 cannot access the same conformational space required for high-affinity NK1 binding.

GPCR Ligand Design
Cross-study comparable
Optimized leads: NK1 Ki = 6.4 nM; functional IC₅₀ = 0.61 nM.
Stereochemical-control context for CNS-targeted GPCR programs.
Radioligand displacement and aequorin calcium flux assays.
Neurokinin-1 antagonist GPCR medicinal chemistry CNS drug discovery

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate: Best-Fit Research and Industrial Application Scenarios


Covalent Fragment Library Construction for Targeted Cysteine Screening

The (Z)-benzylidene enone serves as a low-reactivity covalent warhead suitable for fragment-based covalent drug discovery. Unlike highly reactive acrylamide fragments, the mono-benzylidene-4-piperidone scaffold exhibits moderate thiol reactivity (estimated glutathione k2 ≈ 0.5–2 M⁻¹s⁻¹) that balances target engagement with selectivity [Section_3, Evidence_Items[1]]. After Boc deprotection, the secondary amine can be diversified via parallel amide coupling to generate focused covalent fragment libraries for screening against cysteine-dependent targets (e.g., deubiquitinases, viral proteases, BTK).

NK1 Antagonist Lead Optimization – Stereochemical Control in CNS Programs

For medicinal chemistry groups pursuing orally bioavailable, CNS-penetrant NK1 antagonists, the (Z)-benzylidene intermediate enables stereoselective establishment of the C3/C4 relative configuration critical for high-affinity receptor binding (Ki = 6.4 nM; functional IC50 = 0.61 nM for optimized leads) [Section_3, Evidence_Items[5]]. The Boc group facilitates late-stage N-functionalization after stereochemistry is set, enabling rapid SAR exploration without stereochemical erosion.

Antioxidant Pharmacophore Development – DPPH-Based Screening Cascade

The (Z)-3-benzylidene-4-piperidone core is a validated antioxidant pharmacophore, with structurally optimized derivatives exceeding ascorbic acid in DPPH radical scavenging assays (p < 0.001) [Section_3, Evidence_Items[3]]. This compound serves as the minimum pharmacophore for structure-activity relationship (SAR) studies aimed at developing neuroprotective or cardioprotective agents where oxidative stress is implicated. The Boc group can be removed to modulate solubility and cellular permeability without disrupting the antioxidant enone chromophore.

Divergent Library Synthesis Leveraging Orthogonal Functional Handles

The compound's two orthogonal reactive sites—acid-labile N-Boc and Michael-acceptor enone—enable divergent library synthesis with minimal protecting group manipulation, reducing step count by 2–3 steps compared to sequential protection strategies [Section_3, Evidence_Items[4]]. Industrial-scale applications include the kilogram-scale synthesis of NK1 antagonist intermediates (e.g., R116301 program), where Boc-piperidone scaffolds are functionalized via sBuLi deprotonation/benzaldehyde addition sequences to generate complex drug candidates in 10-step convergent syntheses.

Application
Selection Property
Validation Focus
Covalent Fragment Library
Single-enone electrophile reactivity
Cysteine-target engagement and off-target thiol reactivity profiling
NK1 Antagonist Lead Optimization
Stereochemical-control context
C3/C4 diastereoselective synthesis and receptor binding assay review
Antioxidant Pharmacophore SAR
(Z)-benzylidene enone chromophore
DPPH radical scavenging and cell-based oxidative stress endpoint review
Divergent Library Synthesis
Orthogonal N-Boc and C3 enone handles
Chemoselective deprotection and sequential diversification step-count review
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